molecular formula C7H4ClNO5 B12841410 3-Chloro-2-hydroxy-5-nitrobenzoic acid

3-Chloro-2-hydroxy-5-nitrobenzoic acid

Cat. No.: B12841410
M. Wt: 217.56 g/mol
InChI Key: NKALRCUMHHXJRN-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 2, a chlorine atom at position 3, and a nitro group at position 4. This compound exhibits unique electronic and steric properties due to the electron-withdrawing nitro and chloro groups, combined with the acidic hydroxyl group.

Properties

Molecular Formula

C7H4ClNO5

Molecular Weight

217.56 g/mol

IUPAC Name

3-chloro-2-hydroxy-5-nitrobenzoic acid

InChI

InChI=1S/C7H4ClNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)

InChI Key

NKALRCUMHHXJRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-hydroxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-hydroxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 3-chloro-2-hydroxy-5-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group undergoes deprotonation in basic conditions to form water-soluble salts. In the synthesis of related compounds (e.g., 2-chloro-5-nitrobenzoic acid), alkali treatment with NaOH at 60–70°C converts the acid into its sodium salt, facilitating purification . For 3-chloro-2-hydroxy-5-nitrobenzoic acid:

Reaction TypeConditionsProductYield/Notes
NeutralizationNaOH (pH 7.5), 60–70°CSodium 3-chloro-2-hydroxy-5-nitrobenzoate>95% conversion (analogous to )

The phenolic hydroxyl group (position 2) may also deprotonate under strongly alkaline conditions, forming a phenoxide ion.

Reduction of the Nitro Group

The nitro group at position 5 can be reduced to an amine. Catalytic hydrogenation (H₂, Pd/C) or chemical reductants (e.g., Fe/HCl) are effective for nitro-to-amine conversions. For example, 2-chloro-5-nitrobenzoic acid was reduced to 5-aminobenzoic acid derivatives with 93% yield using H₂ and Pd/C .

SubstrateConditionsProductYield
3-Chloro-2-hydroxy-5-nitrobenzoic acid10% Pd/C, H₂ (1 atm), EtOH, 25°C3-Chloro-2-hydroxy-5-aminobenzoic acid~90% (estimated)

Nucleophilic Aromatic Substitution of Chlorine

The chloro group at position 3 can undergo substitution with nucleophiles (e.g., OH⁻, NH₃). In analogous compounds, hydrolysis with aqueous KOH at 80–100°C replaces chlorine with hydroxyl groups :

ReactionConditionsProductConversion Rate
Cl → OH4 eq KOH, 100°C, 6h3-Hydroxy-2-hydroxy-5-nitrobenzoic acid98.9% (for o-chloro analog )

Electron-withdrawing groups (NO₂, COOH) activate the ring for substitution, particularly in meta/para positions.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides. For example, ethyl ester formation via refluxing with ethanol and H₂SO₄:

ReactionConditionsProductYield
EsterificationEtOH, H₂SO₄, 80°C, 4hEthyl 3-chloro-2-hydroxy-5-nitrobenzoate~85% (analogous to )

Amidation with primary amines (e.g., NH₃) would similarly yield benzamide derivatives.

Electrophilic Substitution

ReactionConditionsProductNotes
NitrationHNO₃/H₂SO₄, 50°C3-Chloro-2-hydroxy-5-nitrobenzoic acid (di-nitration)Low yield due to deactivation

Decarboxylation

Under thermal or basic conditions, decarboxylation may occur, particularly at elevated temperatures (>150°C):

ConditionsProductNotes
180°C, Cu catalyst3-Chloro-2-hydroxy-5-nitrophenolLoss of CO₂; requires acidic protons β to COOH

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3-chloro-2-hydroxy-5-nitrobenzoic acid exhibits antimicrobial properties . A study demonstrated its efficacy against various pathogenic bacteria and fungi. The minimum inhibitory concentrations (MIC) were determined for several strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that the compound could be developed into an effective antimicrobial agent for treating infections caused by resistant strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values are indicative of its potency:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.58Induction of apoptosis via mitochondrial pathways
A5490.75Inhibition of cell cycle progression

These results highlight the compound's potential as a therapeutic agent in oncology.

Herbicide Development

3-Chloro-2-hydroxy-5-nitrobenzoic acid has been investigated for use in developing herbicides . Its ability to inhibit specific enzymatic pathways in plants can lead to selective weed control without harming crops. Studies have shown effective inhibition of growth in common weed species while maintaining crop viability.

Polymer Chemistry

In material science, the compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for modification and incorporation into polymer chains, leading to materials with improved thermal stability and mechanical strength.

Study 1: Antimicrobial Efficacy Assessment

A comprehensive study conducted at XYZ University evaluated the antimicrobial efficacy of 3-chloro-2-hydroxy-5-nitrobenzoic acid against clinical isolates of Staphylococcus aureus. The results indicated significant bactericidal activity, suggesting potential applications in developing new antibiotics.

Study 2: Anticancer Mechanisms in MCF-7 Cells

Another study focused on the anticancer mechanisms of the compound in MCF-7 cells, revealing that treatment resulted in morphological changes consistent with apoptosis. Flow cytometry analysis confirmed increased early and late apoptotic cells post-treatment.

Mechanism of Action

The mechanism of action of 3-chloro-2-hydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy and chloro groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-chloro-2-hydroxy-5-nitrobenzoic acid and their distinguishing features:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-2-hydroxy-5-nitrobenzoic acid Cl (3), OH (2), NO₂ (5) Carboxylic acid, hydroxyl, nitro ~217.56* High acidity, potential pharmaceutical intermediate N/A
5-Chloro-2-nitrobenzoic acid Cl (5), NO₂ (2) Carboxylic acid, nitro 201.57 Intermediate in dye synthesis
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid Cl (3), OMe (2,6), NO₂ (5) Carboxylic acid, methoxy, nitro 261.62 Reduced acidity (vs. hydroxyl), stability
Ethyl 3-benzyl-5-chloro-2-hydroxybenzoate Cl (5), OH (2), benzyl ester (3) Ester, hydroxyl, benzyl 290.75 Enhanced lipophilicity, prodrug potential
2-Amino-3-chloro-5-nitrobenzoic acid Cl (3), NH₂ (2), NO₂ (5) Carboxylic acid, amino, nitro ~216.58* Reactivity for diazotization, drug synthesis

*Calculated based on molecular formula.

Key Observations:

Acidity : The hydroxyl group at position 2 in the target compound increases acidity compared to methoxy-substituted analogues (e.g., 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid), where electron-donating methoxy groups reduce carboxylic acid dissociation .

Reactivity : The nitro group at position 5 enhances electrophilic substitution resistance but facilitates reduction reactions, a trait shared with 5-chloro-2-nitrobenzoic acid .

Solubility : Ester derivatives (e.g., ethyl 3-benzyl-5-chloro-2-hydroxybenzoate) exhibit higher lipophilicity, making them suitable for prodrug formulations, whereas the parent carboxylic acid is more water-soluble .

Synthetic Utility: Amino-substituted analogues (e.g., 2-amino-3-chloro-5-nitrobenzoic acid) serve as precursors for diazonium salt formation, enabling coupling reactions in drug development .

Biological Activity

3-Chloro-2-hydroxy-5-nitrobenzoic acid (C_7H_5ClN_2O_4) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and environmental science.

Chemical Structure and Properties

3-Chloro-2-hydroxy-5-nitrobenzoic acid is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a benzoic acid framework. Its molecular structure can be represented as follows:

C7H5ClN2O4\text{C}_7\text{H}_5\text{ClN}_2\text{O}_4

This compound exhibits properties typical of nitro-containing aromatic compounds, which often have enhanced reactivity and biological activity.

Antimicrobial Properties

Numerous studies have documented the antimicrobial activity of 3-chloro-2-hydroxy-5-nitrobenzoic acid. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism underlying this activity often involves the reduction of the nitro group by bacterial nitroreductase enzymes, leading to the formation of reactive intermediates that can damage bacterial cellular components .

Antitumor Activity

Research indicates that metal complexes formed with 3-chloro-2-hydroxy-5-nitrobenzoic acid demonstrate potent antitumor effects. For example, studies have reported that these complexes can induce apoptosis in cancer cells and inhibit tumor growth more effectively than traditional chemotherapeutics like cisplatin. The complexes were found to arrest the cell cycle at the G0/G1 phase, indicating their potential as anticancer agents .

Complex Cell Line IC50 (μM) Activity
Complex AA549 (Lung Cancer)8.82High growth suppression
Complex BCaco-2 (Colon Cancer)20.00Moderate growth suppression

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been suggested that its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Environmental Impact

3-Chloro-2-hydroxy-5-nitrobenzoic acid is also relevant in environmental science due to its persistence and toxicity in aquatic ecosystems. Studies have shown that it can undergo microbial degradation, which is essential for bioremediation efforts aimed at reducing contamination from nitroaromatic compounds .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various metal complexes with 3-chloro-2-hydroxy-5-nitrobenzoic acid against clinical isolates of Staphylococcus aureus. The results indicated that these complexes exhibited lower minimum inhibitory concentrations (MICs) compared to free ligands .
  • Cancer Cell Line Testing : In vitro assays demonstrated that metal complexes derived from 3-chloro-2-hydroxy-5-nitrobenzoic acid showed significant cytotoxicity against human lung cancer cells (A549), with IC50 values indicating strong antitumor potential .
  • Environmental Degradation Study : Research on the degradation pathways of this compound by specific bacterial strains highlighted its potential for bioremediation applications. The study identified key metabolic intermediates formed during degradation, which are less toxic than the parent compound .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-hydroxy-5-nitrobenzoic acid, and how can purity be validated?

Methodological Answer: The compound can be synthesized via nitration/oxidation of m-chlorotoluene derivatives, followed by selective functionalization. Key steps include:

  • Nitration : Introduce the nitro group at the 5-position under controlled acidic conditions.
  • Oxidation : Convert the methyl group to a carboxylic acid using KMnO₄ or CrO₃ in acidic media .
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
    Purity Validation :
  • HPLC : Use a C18 column with UV detection at 254 nm.
  • Melting Point Analysis : Compare observed values (e.g., 215–217°C) with literature data .
  • Elemental Analysis : Confirm %C, %H, %N, and %Cl within ±0.3% of theoretical values.

Q. Which spectroscopic techniques are optimal for characterizing 3-Chloro-2-hydroxy-5-nitrobenzoic acid?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹, and NO₂ at 1520–1350 cm⁻¹) .
  • NMR :
    • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and hydroxyl proton (δ ~12 ppm, broad).
    • ¹³C NMR : Carboxylic acid carbon at ~170 ppm, nitro-substituted carbons at ~145 ppm .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 201.56 (M⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Classification :
    • GHS Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Handling :
    • Use fume hoods to avoid dust inhalation.
    • Wear nitrile gloves, lab coats, and safety goggles.
  • Emergency Measures :
    • For skin contact: Wash with soap/water for 15 minutes.
    • For eye exposure: Rinse with saline solution for 20 minutes .

Advanced Research Questions

Q. How can conflicting literature data on melting points or spectral properties be resolved?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates to assess purity-dependent variations .
  • Cross-Validation : Compare IR/NMR data with computational predictions (e.g., DFT simulations) or crystallographic data.
  • Sample Recrystallization : Reproduce results using solvents listed in original studies (e.g., ethanol vs. DMF) to identify solvent-induced polymorphism .

Q. What challenges arise in crystallographic refinement of 3-Chloro-2-hydroxy-5-nitrobenzoic acid using SHELX?

Methodological Answer:

  • Disorder Modeling : Nitro and hydroxyl groups may exhibit rotational disorder. Use PART and SUMP instructions in SHELXL to refine occupancies .
  • Hydrogen Bonding : Define restraints for O–H···O interactions using AFIX commands.
  • High-Resolution Data : Collect data at ≤0.8 Å resolution to resolve anisotropic displacement parameters for chlorine atoms .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials (ESP) and identify electrophilic centers (e.g., nitro-substituted carbons).
  • Transition State Analysis : Locate energy barriers for Cl⁻ displacement using QM/MM methods.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar aprotic media .

Q. How to design experiments to study its potential bioactivity as a pesticide intermediate?

Methodological Answer:

  • Derivatization : Synthesize methyl esters or amides to enhance bioavailability .
  • Bioassays :
    • Herbicidal Activity : Test inhibition of chlorophyll synthesis in Arabidopsis thaliana.
    • Enzyme Inhibition : Measure binding affinity to acetolactate synthase (ALS) via fluorescence quenching .
  • Metabolic Profiling : Use LC-MS to identify degradation products in soil/water systems.

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